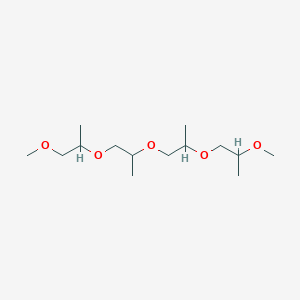
3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane is a chemical compound with the molecular formula C15H32O6. It is a member of the polyether family and is known for its unique structural properties, which include multiple ether linkages and methyl groups. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane typically involves the reaction of tetraethylene glycol with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process, making it more cost-effective for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Employed in the study of membrane transport and permeability due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized as a plasticizer and stabilizer in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane involves its interaction with molecular targets such as lipid bilayers and proteins. The compound’s multiple ether linkages allow it to form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their structure and function. In drug delivery systems, the compound enhances the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes that encapsulate the drug molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylene glycol dimethyl ether: Similar in structure but lacks the methyl groups present in 3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane.
2,5,8,11,14-Pentaoxapentadecane: Similar backbone structure but without the methyl substitutions.
Uniqueness
This compound is unique due to its multiple methyl groups, which enhance its hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug delivery and polymer production.
Propriétés
Numéro CAS |
116646-26-5 |
|---|---|
Formule moléculaire |
C14H30O5 |
Poids moléculaire |
278.38 g/mol |
Nom IUPAC |
1-methoxy-2-[2-[2-(2-methoxypropoxy)propoxy]propoxy]propane |
InChI |
InChI=1S/C14H30O5/c1-11(16-6)8-17-13(3)10-19-14(4)9-18-12(2)7-15-5/h11-14H,7-10H2,1-6H3 |
Clé InChI |
ROSYHLFNMZTEKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)OCC(C)OCC(C)OCC(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





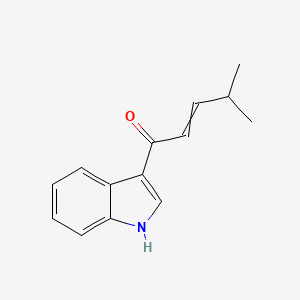
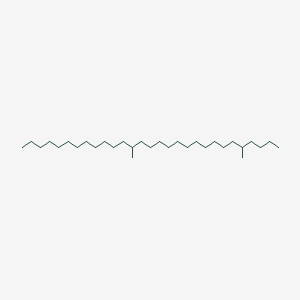
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)
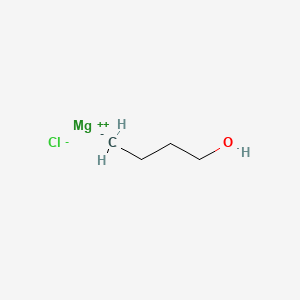
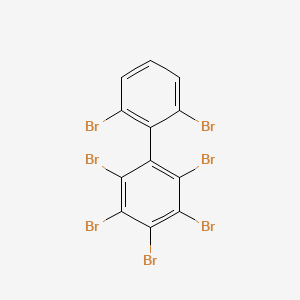

![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)

![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)
![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
